molecular formula C17H16F3NO3 B5075856 2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B5075856
M. Wt: 339.31 g/mol
InChI Key: OFJBVFAZWRBKDM-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide” is a complex organic molecule. It contains a methoxyphenoxy group, a trifluoromethylphenyl group, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the methoxyphenoxy, trifluoromethylphenyl, and propanamide groups. The presence of the trifluoromethyl group could impart unique physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could contribute to the compound’s polarity, solubility, and stability .

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and the presence of functional groups that are known to impart unique properties .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-11(24-15-8-6-14(23-2)7-9-15)16(22)21-13-5-3-4-12(10-13)17(18,19)20/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJBVFAZWRBKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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